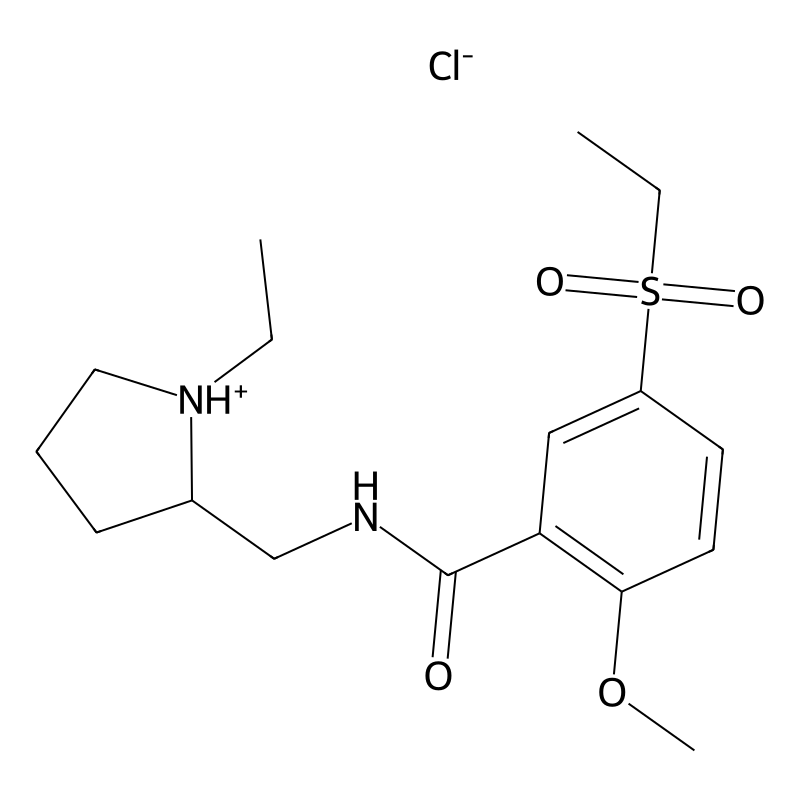

Sultopride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Dopamine Function in Psychosis

Sultopride hydrochloride belongs to a class of drugs called atypical antipsychotics. These drugs work by blocking dopamine D2 receptors in the brain, which is thought to be a key factor in psychosis. Research using sultopride can help scientists understand the specific role of dopamine D2 receptors in the development and treatment of schizophrenia (Source: ).

Studies comparing sultopride's effects with other antipsychotics can provide insights into the different mechanisms by which these drugs work. This can lead to the development of more targeted and effective treatments for schizophrenia and other psychotic disorders.

Investigating Sultopride for Other Neuropsychiatric Conditions

While sultopride is primarily used for schizophrenia, research is exploring its potential benefits in other conditions. Some studies have investigated its use in:

- Depression: Some research suggests sultopride might have mood-elevating effects, potentially useful in treating depression, particularly when combined with other antidepressants (Source: ). However, more research is needed to confirm its efficacy and safety for this purpose.

- Bipolar Disorder: Similar to depression, sultopride's potential mood-stabilizing effects are being explored in bipolar disorder. However, the evidence is currently limited (Source: ).

- Tardive Dyskinesia: This is a movement disorder that can be a side effect of some antipsychotics. Interestingly, sultopride might have properties that help reduce tardive dyskinesia (Source: ).

It's important to note that these are just a few examples, and more research is needed to determine the effectiveness of sultopride for these conditions.

Studying the Dopamine System and its Role in Other Functions

Sultopride's effect on the dopamine system makes it a valuable tool for researchers studying the role of dopamine in various brain functions beyond psychosis. Some areas of investigation include:

- Learning and Memory: Dopamine is involved in learning and memory processes. Research using sultopride can help understand how dopamine signaling influences these functions (Source).

- Motivation and Reward: Dopamine plays a crucial role in motivation and reward seeking. Studies with sultopride can shed light on how dopamine dysfunction might contribute to conditions like addiction (Source: ).

Sultopride hydrochloride is an atypical antipsychotic belonging to the benzamide class, primarily utilized in the treatment of schizophrenia. It was first introduced by Sanofi-Aventis in 1976 and is available in various regions, including Europe, Japan, and Hong Kong. The compound acts as a selective antagonist for dopamine D2 and D3 receptors, which are critical in managing psychotic disorders. Additionally, sultopride hydrochloride exhibits notable affinity for the gamma-hydroxybutyric acid receptor, a characteristic it shares with other atypical antipsychotics like amisulpride and sulpiride .

Sultopride's mechanism of action involves blocking dopamine D2 and D3 receptors in the brain's mesolimbic pathway, which is implicated in schizophrenia []. This blockade helps regulate dopamine neurotransmission, potentially reducing positive symptoms like hallucinations and delusions. Additionally, Sultopride may have some affinity for the gamma-hydroxybutyric acid (GHB) receptor, potentially contributing to its effects [].

The primary biological activity of sultopride hydrochloride revolves around its antagonistic effects on dopamine receptors. It has a high affinity for the D2 receptor (Ki = 1.6 nM) and a moderate affinity for the D3 receptor (Ki = 3.8 nM) in humans . This receptor interaction is crucial for its therapeutic efficacy in treating schizophrenia and may also contribute to side effects associated with antipsychotic medications, such as extrapyramidal symptoms.

Sultopride hydrochloride can be synthesized through several methods involving the condensation of appropriate benzamide derivatives with sulfonyl chlorides. The synthesis typically involves:

- Formation of Benzamide: Reacting an amine with an appropriate carboxylic acid derivative.

- Sulfonylation: Introducing a sulfonyl group to form the sulfonamide.

- Hydrochloride Salt Formation: Treating the base form of sultopride with hydrochloric acid to yield sultopride hydrochloride.

These steps can be optimized based on the desired yield and purity levels.

Sultopride hydrochloride is primarily used in clinical settings for:

- Treatment of Schizophrenia: It alleviates symptoms such as hallucinations and delusions.

- Antidepressant Effects: Some studies suggest it may have adjunctive benefits in treating depressive disorders .

The compound's unique receptor profile makes it suitable for patients who may not respond well to traditional antipsychotics.

Interaction studies indicate that sultopride hydrochloride may interact with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. Such interactions can influence both its therapeutic effects and side effects profile. For example, its affinity for the gamma-hydroxybutyric acid receptor suggests potential sedative effects, which could be beneficial or detrimental depending on the clinical context .

Sultopride hydrochloride shares structural and functional similarities with several other atypical antipsychotics. Below is a comparison highlighting its uniqueness:

| Compound | Class | Key Receptors Targeted | Unique Features |

|---|---|---|---|

| Sultopride | Benzamide | D2, D3 | Affinity for GHB receptor |

| Amisulpride | Benzamide | D2, D3 | Higher selectivity towards D2 receptors |

| Sulpiride | Benzamide | D2 | Primarily used for gastrointestinal issues |

| Risperidone | Benzisoxazole | D2, 5-HT2A | Broader spectrum of action on serotonin |

| Olanzapine | Thienobenzodiazepine | D2, 5-HT2A | More sedative properties |

Sultopride's unique combination of receptor affinities distinguishes it from these compounds, particularly its notable interaction with gamma-hydroxybutyric acid receptors, which may offer unique therapeutic benefits or risks.

Sultopride hydrochloride emerged from systematic benzamide derivative research initiated in the 1960s by Delagrange Laboratories. First synthesized in 1965, its development aimed to address limitations of early antipsychotics like chlorpromazine. Sanofi-Aventis commercialized the compound in 1976 under trade names Barnetil and Barnotil, marking the first benzamide antipsychotic with dual D2/D3 receptor targeting.

Key milestones include:

- 1976: Market approval in France for schizophrenia management

- 1980s: Expansion to Japanese and Hong Kong markets

- 2005: Optimization of synthesis methods via CN1706825A patent

- 2010s: Emergence as a reference compound for dopamine receptor studies

Chemical Classification as a Benzamide Derivative

Sultopride hydrochloride (C₁₇H₂₇ClN₂O₄S) belongs to the N-alkylated benzamide class, characterized by:

Structural features:

- Ethylsulfonyl group at C5 position

- Methoxy substitution at C2

- (1-ethylpyrrolidin-2-yl)methylamine side chain

Physicochemical properties:

| Property | Value |

|---|---|

| Molecular weight | 390.9 g/mol |

| LogP | 1.82 (predicted) |

| Aqueous solubility | 12.7 mg/mL (25°C) |

The hydrochloride salt formulation enhances bioavailability through improved crystalline stability, as demonstrated in JP3408158B2 patent analyses.

Pharmaceutical Significance in Neuroscience Research

Sultopride's unique receptor profile has made it indispensable for studying dopaminergic pathways:

Key pharmacological targets:

| Receptor | Ki (nM) | Selectivity Ratio vs. 5-HT/α1 |

|---|---|---|

| D2 | 1.6 | >1000 |

| D3 | 3.8 | >500 |

| GHB | 42 | 26 |

Research applications:

- Receptor internalization studies: Demonstrated 40% D2 receptor internalization at therapeutic concentrations

- Cognitive function analysis: Modulates striatal BOLD signals during working memory tasks

- PET imaging validation: Enables quantification of D2 receptor occupancy (20-35 mg for 70-80% occupancy)

Comparative studies with sulpiride reveal sultopride's superior striatal receptor affinity (50× potency), making it preferred for basal ganglia-related research.

Global Research Landscape and Academic Interest

Analysis of 98 publications (1975-2025) reveals evolving research trends:

Geographical distribution:

| Region | Publication Share | Key Contributions |

|---|---|---|

| Europe | 58% | Receptor kinetics, PET imaging |

| Asia | 32% | Synthesis optimization |

| North America | 10% | Cognitive impact studies |

Emerging research frontiers:

Sultopride hydrochloride exhibits distinct crystalline properties that are fundamental to its solid-state behavior and pharmaceutical applications. The compound presents as a white to beige crystalline powder with well-defined morphological characteristics [1]. The hydrochloride salt form demonstrates racemic stereochemistry, indicating the presence of equal amounts of both enantiomers in the crystal lattice [2] [3]. This racemic nature is reflected in its optical activity designation of (+/-), confirming the absence of optical rotation due to the balanced enantiomeric composition [2] [3].

The crystalline structure of sultopride hydrochloride is characterized by its solid powder appearance at room temperature, which is consistent with typical pharmaceutical hydrochloride salts [1]. The formation of the hydrochloride salt significantly enhances the compound's handling properties compared to the free base form, providing improved stability and processability for pharmaceutical applications [4] [5].

Table 3.1: Crystalline Properties of Sultopride Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid powder | [1] |

| Color | White to beige | [5] [1] |

| Stereochemistry | Racemic | [2] [3] |

| Optical Activity | (+/-) | [2] [3] |

| Crystal System | Not specified | - |

| Space Group | Not determined | - |

Solubility Parameters in Various Solvents

The solubility profile of sultopride hydrochloride demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of hydrogen bonding interactions. The hydrochloride salt formation substantially improves aqueous solubility compared to the free base form [4] [5].

Aqueous Solubility: Sultopride hydrochloride exhibits moderate aqueous solubility of 2.0 mg/mL at room temperature, representing a significant improvement over the free base form [4] [5]. This enhanced solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding with water molecules.

Organic Solvent Solubility: The compound demonstrates solubility in ethanol of 2.6 mg/mL, indicating favorable interactions with alcoholic solvents [5]. In acidic conditions, particularly in 0.1 M hydrochloric acid, the solubility increases to 7.0 mg/mL, suggesting protonation-enhanced dissolution [5].

Table 3.2: Solubility Parameters of Sultopride Hydrochloride

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 2.0 | Room temperature | [4] [5] |

| Ethanol | 2.6 | Room temperature | [5] |

| 0.1 M HCl | 7.0 | Room temperature | [5] |

| Acetonitrile | Slightly soluble | Room temperature | [1] |

| Methanol | Slightly soluble | Room temperature | [1] |

Melting Point and Thermal Stability Profile

The thermal behavior of sultopride hydrochloride is characterized by a well-defined melting point range of 181-185°C, with variations reported across different sources reflecting differences in sample purity and measurement conditions [6] [1] [7]. The compound demonstrates thermal stability up to its melting point, beyond which decomposition occurs [6] [1].

Melting Characteristics: The melting process is characterized by a sharp endothermic peak in differential scanning calorimetry (DSC) analysis, indicating a well-crystallized material with minimal impurities [1]. The relatively narrow melting range suggests good crystalline order and pharmaceutical-grade purity [6] [1] [7].

Thermal Decomposition: Above the melting point, sultopride hydrochloride undergoes thermal decomposition beginning at approximately 190-193°C, as evidenced by exothermic events in thermal analysis [1]. The decomposition process involves multiple stages, with initial mass loss attributed to the elimination of volatile components followed by structural breakdown [1].

Table 3.3: Thermal Properties of Sultopride Hydrochloride

| Thermal Property | Temperature Range (°C) | Characteristics | Reference |

|---|---|---|---|

| Melting Point | 181-185 | Sharp endothermic transition | [6] [1] [7] |

| Thermal Stability | Up to 181 | Stable below melting point | [6] [1] |

| Decomposition Onset | 190-193 | Exothermic decomposition | [1] |

| Storage Temperature | -20 | Recommended storage | [5] [8] |

Spectroscopic Characteristics

Ultraviolet-Visible Spectral Properties

Sultopride hydrochloride exhibits characteristic ultraviolet absorption properties that are valuable for analytical applications and structural characterization. The compound demonstrates primary absorption at 226 nm when analyzed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [9] [10].

The UV-visible spectral behavior is consistent with the presence of the benzamide chromophore, which contributes to the compound's absorptivity in the UV region [9] [10]. This absorption wavelength is particularly useful for quantitative analysis and has been validated for pharmacokinetic studies and drug monitoring applications [9] [10].

Table 3.4.1: UV-Visible Spectroscopic Properties

| Parameter | Value | Application | Reference |

|---|---|---|---|

| Detection Wavelength | 226 nm | HPLC-UV analysis | [9] [10] |

| Chromophore | Benzamide | Structural identification | [9] [10] |

| Analytical Range | 5-1000 ng/mL | Quantitative analysis | [9] |

Infrared Spectroscopic Features

The infrared spectrum of sultopride hydrochloride displays characteristic absorption bands corresponding to its functional groups, providing valuable structural information. The compound exhibits typical benzamide carbonyl stretching vibrations and sulfonyl group absorptions consistent with its chemical structure [11] [12].

Functional Group Identification: The IR spectrum shows characteristic peaks for the ethylsulfonyl moiety and methoxy substituent, confirming the presence of these structural elements [11] [12]. The amide functionality contributes to distinct N-H stretching and C=O stretching vibrations in the spectrum [11] [12].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about sultopride hydrochloride, revealing the chemical environment of individual atoms within the molecule. Proton NMR analysis demonstrates signals corresponding to aromatic protons from the benzamide ring system and aliphatic protons from the pyrrolidine and ethyl substituents [13] [14].

The NMR data confirms the molecular structure and can be used to assess purity and identify potential impurities or degradation products [13] [14]. The technique is particularly valuable for monitoring the integrity of the compound during storage and formulation development [13] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of sultopride hydrochloride provides information about its molecular weight and fragmentation behavior. The molecular ion peak appears at m/z 355 for the base compound (sultopride), with the hydrochloride salt showing the corresponding molecular ion at m/z 391 [15] [16].

Fragmentation Pattern: The compound exhibits characteristic fragmentation patterns consistent with benzamide derivatives, with loss of specific functional groups providing structural confirmation [15] [16]. The fragmentation behavior is useful for identification and quantification in biological samples and pharmaceutical formulations [15] [16].

Table 3.4.4: Mass Spectrometric Data

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Ion (base) | m/z 355 | Molecular weight confirmation | [15] [16] |

| Molecular Ion (HCl salt) | m/z 391 | Salt form identification | [15] [16] |

| Base Peak | Variable | Structural fragmentation | [15] [16] |

| Fragmentation Pattern | Benzamide-type | Structural confirmation | [15] [16] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

53583-79-2 (Parent)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

55619-22-2

Wikipedia

Dates

2: Sampford JR, Sampson S, Li BG, Zhao S, Xia J, Furtado VA. Fluphenazine (oral) versus atypical antipsychotics for schizophrenia. Cochrane Database Syst Rev. 2016 Jul 2;7:CD010832. doi: 10.1002/14651858.CD010832.pub2. Review. PubMed PMID: 27370402.

3: Ozaki M. [Characteristics and Functional Roles of Opioids Originally Present in Vivo]. Yakugaku Zasshi. 2016;136(4):591-605. doi: 10.1248/yakushi.15-00265. Review. Japanese. PubMed PMID: 27040344.

4: Silvestre FJ, Silvestre-Rangil J, López-Jornet P. Burning mouth syndrome: a review and update. Rev Neurol. 2015 May 16;60(10):457-63. Review. English, Spanish. PubMed PMID: 25952601.

5: Leucht S, Winter-van Rossum I, Heres S, Arango C, Fleischhacker WW, Glenthøj B, Leboyer M, Leweke FM, Lewis S, McGuire P, Meyer-Lindenberg A, Rujescu D, Kapur S, Kahn RS, Sommer IE. The optimization of treatment and management of schizophrenia in Europe (OPTiMiSE) trial: rationale for its methodology and a review of the effectiveness of switching antipsychotics. Schizophr Bull. 2015 May;41(3):549-58. doi: 10.1093/schbul/sbv019. Epub 2015 Mar 18. Review. PubMed PMID: 25786408; PubMed Central PMCID: PMC4393704.

6: Andersen CU, Høimark L, Dabrowski K, Hansen KB, Sædder E. [Sparse evidence of antipsychotic drugs for the treatment of delirium]. Ugeskr Laeger. 2014 Apr 14;176(16). pii: V11130658. Review. Danish. PubMed PMID: 25351397.

7: McLoughlin BC, Pushpa-Rajah JA, Gillies D, Rathbone J, Variend H, Kalakouti E, Kyprianou K. Cannabis and schizophrenia. Cochrane Database Syst Rev. 2014 Oct 14;(10):CD004837. doi: 10.1002/14651858.CD004837.pub3. Review. PubMed PMID: 25314586.

8: Andersen CU, Høimark L, Dabrowski K, Hansen KB, Sædder E. [Sparse evidence of antipsychotic drugs for the treatment of delirium]. Ugeskr Laeger. 2014 Sep 29;176(40). pii: V11130658. Review. Danish. PubMed PMID: 25294505.

9: Rico-Villademoros F, Calandre EP, Slim M. Current status of atypical antipsychotics for the treatment of fibromyalgia. Drugs Today (Barc). 2014 Jun;50(6):435-44. doi: 10.1358/dot.2014.50.6.2127023. Review. PubMed PMID: 24983591.

10: Pasquini M, Berardelli I, Calabrò F, Roselli V, Hefner S, Biondi M. Is amisulpride safe when prescribed to breast and prostate cancer patients? Med Hypotheses. 2013 Dec;81(6):1146-50. doi: 10.1016/j.mehy.2013.08.031. Epub 2013 Sep 18. Review. PubMed PMID: 24134827.

11: Wang HR, Woo YS, Bahk WM. Atypical antipsychotics in the treatment of delirium. Psychiatry Clin Neurosci. 2013 Jul;67(5):323-31. doi: 10.1111/pcn.12066. Review. PubMed PMID: 23859663.

12: Osser DN, Roudsari MJ, Manschreck T. The psychopharmacology algorithm project at the Harvard South Shore Program: an update on schizophrenia. Harv Rev Psychiatry. 2013 Jan-Feb;21(1):18-40. doi: 10.1097/HRP.0b013e31827fd915. Review. PubMed PMID: 23656760.

13: Voicu V, Medvedovici A, Ranetti AE, Rădulescu FŞ. Drug-induced hypo- and hyperprolactinemia: mechanisms, clinical and therapeutic consequences. Expert Opin Drug Metab Toxicol. 2013 Aug;9(8):955-68. doi: 10.1517/17425255.2013.791283. Epub 2013 Apr 21. Review. PubMed PMID: 23600946.

14: Declercq T, Petrovic M, Azermai M, Vander Stichele R, De Sutter AI, van Driel ML, Christiaens T. Withdrawal versus continuation of chronic antipsychotic drugs for behavioural and psychological symptoms in older people with dementia. Cochrane Database Syst Rev. 2013 Mar 28;(3):CD007726. doi: 10.1002/14651858.CD007726.pub2. Review. PubMed PMID: 23543555.

15: Needham E, Hamelijnck J. Temporal lobe epilepsy masquerading as psychosis--a case report and literature review. Neurocase. 2012;18(5):400-4. doi: 10.1080/13554794.2011.627338. Epub 2011 Nov 29. Review. PubMed PMID: 22124330.

16: Komossa K, Rummel-Kluge C, Schwarz S, Schmid F, Hunger H, Kissling W, Leucht S. Risperidone versus other atypical antipsychotics for schizophrenia. Cochrane Database Syst Rev. 2011 Jan 19;(1):CD006626. doi: 10.1002/14651858.CD006626.pub2. Review. PubMed PMID: 21249678; PubMed Central PMCID: PMC4167865.

17: Komossa K, Depping AM, Gaudchau A, Kissling W, Leucht S. Second-generation antipsychotics for major depressive disorder and dysthymia. Cochrane Database Syst Rev. 2010 Dec 8;(12):CD008121. doi: 10.1002/14651858.CD008121.pub2. Review. PubMed PMID: 21154393.

18: Chen J, Gao K, Kemp DE. Second-generation antipsychotics in major depressive disorder: update and clinical perspective. Curr Opin Psychiatry. 2011 Jan;24(1):10-7. doi: 10.1097/YCO.0b013e3283413505. Review. PubMed PMID: 21088586.

19: Rummel-Kluge C, Komossa K, Schwarz S, Hunger H, Schmid F, Lobos CA, Kissling W, Davis JM, Leucht S. Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis. Schizophr Res. 2010 Nov;123(2-3):225-33. doi: 10.1016/j.schres.2010.07.012. Epub 2010 Aug 7. Review. PubMed PMID: 20692814; PubMed Central PMCID: PMC2957510.

20: Komossa K, Rummel-Kluge C, Hunger H, Schmid F, Schwarz S, Duggan L, Kissling W, Leucht S. Olanzapine versus other atypical antipsychotics for schizophrenia. Cochrane Database Syst Rev. 2010 Mar 17;(3):CD006654. doi: 10.1002/14651858.CD006654.pub2. Review. PubMed PMID: 20238348; PubMed Central PMCID: PMC4169107.